3-Amino-4-(3,4-dimethoxyphenyl)thiophene-2-carboxylic acid
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Overview
Description
3-Amino-4-(3,4-dimethoxyphenyl)thiophene-2-carboxylic acid is a heterocyclic compound that features a thiophene ring substituted with an amino group, a carboxylic acid group, and a 3,4-dimethoxyphenyl group. Thiophene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-(3,4-dimethoxyphenyl)thiophene-2-carboxylic acid can be achieved through various methods. One common approach involves the cyclization of amino-substituted heterocycles. For instance, the reaction of 3-amino-4-(3,4-dimethoxyphenyl)maleimide with carbonyl compounds and nitrous acid can yield the desired thiophene derivative .
Industrial Production Methods
Industrial production of thiophene derivatives often involves large-scale cyclization reactions under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-(3,4-dimethoxyphenyl)thiophene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted thiophene derivatives .
Scientific Research Applications
3-Amino-4-(3,4-dimethoxyphenyl)thiophene-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of organic semiconductors and other advanced materials
Mechanism of Action
The mechanism of action of 3-Amino-4-(3,4-dimethoxyphenyl)thiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-4-(3,4-dimethoxyphenyl)maleimide
- 3-Amino-4-(3,4-dimethoxyphenyl)-5-R-thiophene-2-carboxylic acids
Uniqueness
3-Amino-4-(3,4-dimethoxyphenyl)thiophene-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 3,4-dimethoxyphenyl group enhances its potential for various applications compared to other thiophene derivatives .
Properties
CAS No. |
649757-62-0 |
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Molecular Formula |
C13H13NO4S |
Molecular Weight |
279.31 g/mol |
IUPAC Name |
3-amino-4-(3,4-dimethoxyphenyl)thiophene-2-carboxylic acid |
InChI |
InChI=1S/C13H13NO4S/c1-17-9-4-3-7(5-10(9)18-2)8-6-19-12(11(8)14)13(15)16/h3-6H,14H2,1-2H3,(H,15,16) |
InChI Key |
SSENBGNBARKBTB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CSC(=C2N)C(=O)O)OC |
Origin of Product |
United States |
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